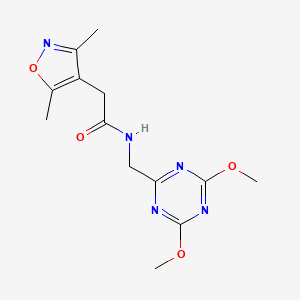
N-(2,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-Dimethylphenyl)formamide” is a compound used in synthetic chemistry as a building block . It’s also known as “Amitraz related compound A” and has a molecular formula of C9 H11 N O .
Molecular Structure Analysis
The molecular structure of “N-(2,4-Dimethylphenyl)formamide” is C9 H11 N O . For “Acetamide, N-(2,4-dimethylphenyl)-”, the molecular structure is C10 H13 NO .
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . This receptor plays a crucial role in the regulation of various physiological processes, including the modulation of mood, cognition, and the cardiovascular system .
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic receptor . It binds to these receptors, mimicking the action of natural neurotransmitters and triggering a response. This interaction leads to overexcitation in the nervous system of insects, resulting in paralysis and death .
Biochemical Pathways
The action of Amitraz affects several biochemical pathways. It interacts with octopamine receptors of the central nervous system . Furthermore, it inhibits the synthesis of monoamine oxidases and prostaglandins . These biochemical changes lead to a wide range of effects, including direct lethality, excitant-repellant behavioral effects, and chemosterilization for the target species .
Pharmacokinetics
The pharmacokinetics of Amitraz involves its rapid metabolism to form six metabolites during biotransformation .
Result of Action
The molecular and cellular effects of Amitraz’s action are primarily neurotoxic . Its interaction with the alpha-adrenergic and octopamine receptors leads to overexcitation, paralysis, and death in insects . In mammals, Amitraz is less harmful and is used as an insecticide against mite- or tick-infestation .
Action Environment
The action, efficacy, and stability of Amitraz can be influenced by various environmental factors. These include the pH of the environment, temperature, and the presence of other chemicals . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-6-13(10(2)7-9)16-15(17)14-11(3)8-18-12(14)4/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMOZTBCNKHGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2492837.png)
![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline](/img/structure/B2492839.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2492841.png)
![Spiro[chromene-2,3'-piperidine]](/img/structure/B2492843.png)
![2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2492844.png)
![(2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2492846.png)
![Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2492848.png)

![1-Cyclopentyl-3-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2492850.png)

![N-(2-fluorophenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2492852.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2492858.png)